molecular formula C18H18ClN3O4 B2445242 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380174-71-8

4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2445242
CAS RN: 2380174-71-8
M. Wt: 375.81
InChI Key: JKKLQDXHUYPOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CMPD 1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This molecule belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of viral replication. It has also been shown to have anti-inflammatory activity and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 is its potent activity against cancer cell lines and its potential therapeutic applications in cancer treatment. However, one of the limitations of 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1. One area of interest is the development of more potent and selective inhibitors of CK2, which could have important implications for cancer treatment. Another area of interest is the use of 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 and its potential therapeutic applications in various fields.

Synthesis Methods

The synthesis of 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 involves a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with 2-methoxypyridine-4-amine to form the corresponding amide. This amide is then reacted with piperazine in the presence of a coupling agent to yield 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1.

Scientific Research Applications

4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. It has been shown to exhibit potent activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(5-Chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 1 has been shown to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

4-(5-chloro-2-methoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-4-3-12(19)9-14(15)18(24)21-7-8-22(17(23)11-21)13-5-6-20-16(10-13)26-2/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKLQDXHUYPOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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